Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O2. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. This compound is known for its role in the preparation of fentanyl analogues and other related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include tert-butyl chloroformate and 4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is often produced in bulk for use as an intermediate in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fentanyl analogues.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of fentanyl synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in fentanyl synthesis.
N-Phenyl-4-piperidinamine: Another precursor in fentanyl synthesis.
N-Phenethyl-4-piperidone: Used in the synthesis of fentanyl and its analogues.
Uniqueness
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and the properties of the final product. This makes it a valuable intermediate in the synthesis of specific fentanyl analogues that require this structural feature .
Properties
CAS No. |
816468-54-9 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
InChI Key |
YJTKQBHNTVUOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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